molecular formula C23H20N4O2 B6043759 N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide

N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide

Katalognummer: B6043759
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: IGJZOQCLLMKFRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide, also known as ABT-751, is a small molecule drug that is currently being studied for its potential use in cancer treatment. It was first identified in the early 2000s and has since undergone extensive research to determine its mechanism of action and potential applications.

Wirkmechanismus

N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide inhibits microtubule polymerization by binding to the colchicine binding site on tubulin. This binding prevents the formation of microtubules, which are necessary for proper cell division. Without microtubules, cells are unable to divide and eventually undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits cell division, leading to cell death. It also has anti-angiogenic effects, meaning it prevents the formation of new blood vessels that are necessary for tumor growth. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide has a number of advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and study. It has also been shown to be effective in a variety of cancer cell lines and animal models, making it a promising candidate for further research. However, there are some limitations to its use. It has a short half-life in vivo, meaning it may not be effective in treating certain types of cancer. Additionally, it has been shown to have some toxicity in animal models, which may limit its use in humans.

Zukünftige Richtungen

There are a number of future directions for research on N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide. One potential area of study is its use in combination with other cancer drugs to enhance its effectiveness. Another area of study is its potential use in the treatment of other diseases, such as inflammatory bowel disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound in humans. Overall, this compound has shown promise as a potential cancer treatment and further research is needed to fully understand its potential applications.

Synthesemethoden

The synthesis of N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide involves a series of chemical reactions starting with the condensation of 2-aminobenzimidazole with 4-nitrobenzaldehyde to form an intermediate product. This intermediate is then reduced to the corresponding amine and acetylated to yield the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a viable candidate for further research.

Wissenschaftliche Forschungsanwendungen

N-{4-[5-(acetylamino)-1-phenyl-1H-benzimidazol-2-yl]phenyl}acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit microtubule polymerization, which is a critical process in cell division. This inhibition leads to cell cycle arrest and ultimately cell death. This compound has been shown to be effective in a variety of cancer cell lines, including breast, ovarian, and lung cancer. It has also been studied in animal models and has shown promising results in inhibiting tumor growth.

Eigenschaften

IUPAC Name

N-[4-(5-acetamido-1-phenylbenzimidazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-15(28)24-18-10-8-17(9-11-18)23-26-21-14-19(25-16(2)29)12-13-22(21)27(23)20-6-4-3-5-7-20/h3-14H,1-2H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJZOQCLLMKFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(N2C4=CC=CC=C4)C=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.